molecular formula C8H10OS B074329 (R)-(+)-Methyl p-tolyl sulfoxide CAS No. 1519-39-7

(R)-(+)-Methyl p-tolyl sulfoxide

Cat. No. B074329
CAS RN: 1519-39-7
M. Wt: 154.23 g/mol
InChI Key: FEVALTJSQBFLEU-SNVBAGLBSA-N
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Description

(R)-(+)-Methyl p-tolyl sulfoxide is a chemical compound with various applications in organic synthesis and materials science. It exhibits specific physical and chemical properties due to its molecular structure.

Synthesis Analysis

The synthesis of (R)-(+)-Methyl p-tolyl sulfoxide involves nucleophilic displacement reactions. One popular method is the displacement of (−)-(1R,2S,5R)-Menthyl (S)-p-Toluenesulfinate with methyl Grignard, resulting in complete inversion of configuration at sulfur. Other methods include asymmetric oxidation of the corresponding sulfide with various oxidants and catalysts (Solladie & Colobert, 2001).

Molecular Structure Analysis

A study of the rotational spectrum of methyl p-tolyl sulfoxide using chirped-pulse Fourier transform microwave spectroscopy revealed insights into its conformational behavior. The molecule displays internal rotation and a slightly twisted sulfoxide group compared to similar compounds, influenced by the electron-donating effect of the p-methyl group (Sun, Kleiner, Senftleben, & Schnell, 2022).

Chemical Reactions and Properties

(R)-(+)-Methyl p-tolyl sulfoxide undergoes various chemical reactions, including diastereoselective additions and asymmetric syntheses. These reactions are facilitated by its chiral structure, enabling the creation of enantiomerically pure compounds (Pyne & Dikić, 1990).

Physical Properties Analysis

The physical properties of (R)-(+)-Methyl p-tolyl sulfoxide, such as melting point and optical rotation, are influenced by its molecular structure. These properties are critical in determining its suitability for various applications in organic synthesis and as a ligand in catalysis.

Chemical Properties Analysis

The chemical properties of (R)-(+)-Methyl p-tolyl sulfoxide, including its reactivity with different substrates and its behavior in various chemical environments, are essential for its use in synthetic chemistry. For instance, its interaction with gold surfaces, as studied through photoelectron spectroscopy, demonstrates its potential in material science applications (Satta et al., 2023).

Scientific Research Applications

  • Sulfoxide Reduction : Sulfoxides can be used in reduction reactions. For instance, a study describes a practical and chemoselective Mo-catalysed sulfoxide reduction protocol using a 3-mercaptopropyl-functionalized silica gel . In this study, bis(p-tolyl)sulfoxide was completely transformed into the corresponding sulfide .

  • Chemical Industry : Sulfoxides are used in the chemical industry for the production of various chemicals. For example, p-Tolyl Sulfoxide is used in the production of other chemicals .

  • Electrochemical Reduction : A study discloses an electrochemical reduction of sulfoxides on a large scale (>10 g) under mild reaction conditions . Sulfoxides are activated using a substoichiometric amount of the Lewis acid AlCl3 . This deoxygenation process features a broad substrate scope, including acid-labile substrates and drug molecules .

  • Sustainable Catalytic Protocols : A practical and chemoselective Mo-catalysed sulfoxide reduction protocol using a 3-mercaptopropyl-functionalized silica gel (MPS) is described . This new protocol based on a heterogeneous reagent displays broad scope and tolerance to reducible functional groups . After screening several reaction parameters, bis(p-tolyl)sulfoxide was completely transformed into the corresponding sulfide .

Safety And Hazards

“®-(+)-Methyl p-tolyl sulfoxide” is classified as a combustible solid . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . It should be stored at 4° C .

properties

IUPAC Name

1-methyl-4-[(R)-methylsulfinyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVALTJSQBFLEU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448185
Record name (R)-(+)-Methyl p-tolyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-Methyl p-tolyl sulfoxide

CAS RN

1519-39-7
Record name (+)-Methyl p-tolyl sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1519-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-Methyl p-tolyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-methyl-4-[(R)-methylsulfinyl]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
406
Citations
M Satta, N Zema, S Turchini, S Franchi, G Contini… - ACS …, 2023 - ACS Publications
… In this paper, we report a combined experimental and theoretical study to elucidate the primary binding mechanism of a small chiral aromatic sulfoxide, R-methyl p-tolyl sulfoxide (…
Number of citations: 4 pubs.acs.org
P Bravo, S Capelli, M Crucianelli, M Guidetti… - Tetrahedron, 1999 - Elsevier
The results presented in this paper demonstrate that the stereochemical outcome of the reversible additions of lithium (R)-methyl p-tolyl sulfoxide to N-arylidene-p-anisidines (N-PMP …
Number of citations: 58 www.sciencedirect.com
N Kunieda, T Nakanishi, M Kinoshita - Bulletin of the Chemical Society …, 1989 - journal.csj.jp
Treatment of (R)-(−)-menthyl benzoates, which have a variety of meta- or para-substituents, with 2 equivalents of racemic lithiomethyl p-tolyl sulfoxide displays the feature of an …
Number of citations: 7 www.journal.csj.jp
N Kunieda, J Nokami, M Kinoshita - Bulletin of the Chemical Society of …, 1992 - journal.csj.jp
When lithiomethyl p-tolyl sulfoxide derived from (R)-(+)-[methyl p-tolyl sulfoxide] was allowed to react with acetophenones which have a variety of m- or p-substituents, the …
Number of citations: 7 www.journal.csj.jp
C Zucca, P Bravo, E Corradi, SV Meille, A Volonterio… - Molecules, 2001 - mdpi.com
The results presented in this paper confirm that the stereochemical outcome of the reversible additions of lithium (R)-methyl p-tolyl sulfoxide to N-arylidene-p-anisidines (N-PMP imines) …
Number of citations: 4 www.mdpi.com
SG Pyne, B Dikic - The Journal of Organic Chemistry, 1990 - ACS Publications
The addition of the lithium carbanion of methyl phenyl sulfoxide and (fi)-(+)-methyl p-tolyl sulfoxide to imines having at least one aryl substituent, under kinetically controlled conditions, …
Number of citations: 3 pubs.acs.org
SI Murahashi, J Sun, T Tsuda - Tetrahedron letters, 1993 - Elsevier
Optically active α-substituted N-hydroxylamines have been prepared by the addition of (R)-(+)-and (S)-(−)-methyl p-tolyl sulfoxide anions to nitrones highly efficiently. This method is …
Number of citations: 55 www.sciencedirect.com
SP Hanlon, DL Graham, PJ Hogan, RA Holt… - …, 1998 - microbiologyresearch.org
The enantioselective reduction of racemic sulfoxides by dimethyl sulfoxide reductases from Rhodobacter capsulatus, Escherichia coli, Proteus mirabilis and Proteus vulgaris was …
Number of citations: 33 www.microbiologyresearch.org
HG Brittain, CR Johnson - Inorganic Chemistry, 1985 - ACS Publications
Conclusions Our assignments of the a**- and**— b* transitions as-sociated with the 1A3 X 2T2 multiplet agree with those of Hush et al. 2 However, thevisible absorption must contain a …
Number of citations: 8 pubs.acs.org
M Mikolajczyk, W Midura, M Kajtar - Phosphorus and sulfur and the …, 1988 - Taylor & Francis
The paper describes the synthesis and chiroptical properties of (+)-α-phosphoryl sulfoxides of general formulae, R 1 2 P(X)CHR 2 S(O)Tol-p (where R 1 =MeO, EtO. Ph, Me 2 N, X=O,S, …
Number of citations: 2 www.tandfonline.com

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